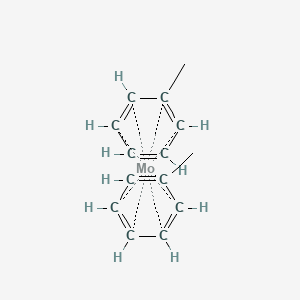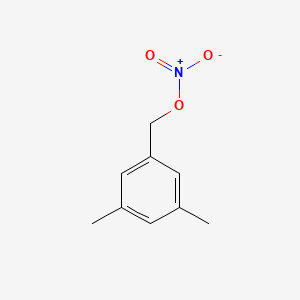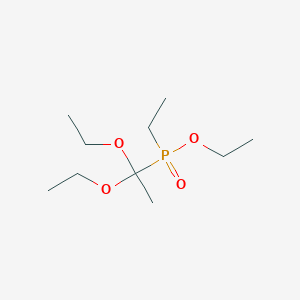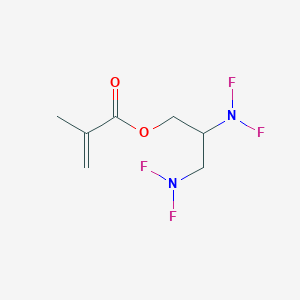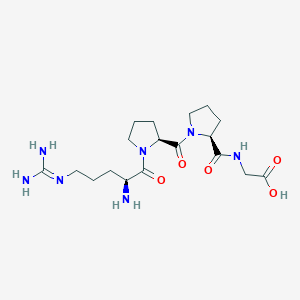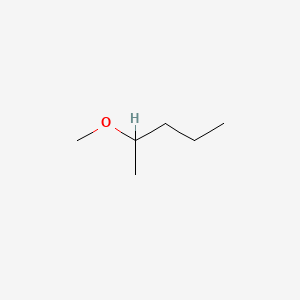![molecular formula C10H12S B14715819 [1-(Ethylsulfanyl)ethenyl]benzene CAS No. 22914-07-4](/img/structure/B14715819.png)
[1-(Ethylsulfanyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Ethylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethylsulfanyl group and an ethenyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethylsulfanyl)ethenyl]benzene typically involves the reaction of benzene with ethylsulfanyl and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Ethylsulfanyl)ethenyl]benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethylsulfanyl and ethenyl groups can be replaced by other functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Ethylsulfanylbenzene
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Ethylsulfanyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s unique structure allows for the design of molecules with specific pharmacological properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of [1-(Ethylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ethenyl group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethylsulfanylbenzene: Lacks the ethenyl group, resulting in different chemical reactivity and applications.
Vinylbenzene (Styrene): Lacks the ethylsulfanyl group, commonly used in polymer production.
Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, differing in reactivity and applications.
Uniqueness: [1-(Ethylsulfanyl)ethenyl]benzene is unique due to the presence of both ethylsulfanyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
22914-07-4 |
|---|---|
Molekularformel |
C10H12S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
1-ethylsulfanylethenylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
VSAUFRXLLSCIKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



